Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate
Description
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is a bicyclic heterocyclic compound featuring a pyrido[4,3-D]pyrimidine core fused with a partially saturated dihydro ring system. This compound is likely utilized as an intermediate in medicinal chemistry, given the pharmacological relevance of pyrido-pyrimidine derivatives in kinase inhibition and anticancer research .
Properties
Molecular Formula |
C14H20ClN3O2 |
|---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)pentanoate |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-20-13(19)5-4-10(2)18-7-6-12-11(9-18)8-16-14(15)17-12/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
XPWCVQZEYVSGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)N1CCC2=NC(=NC=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrido[4,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the compound to form different derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized heterocyclic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Pyrido-pyrimidine derivatives vary in fused ring systems and substituents, which dictate their physicochemical and biological properties. Key analogues include:
Key Observations :
- Core Diversity: The thieno[2,3-D]pyrimidine () and pyrazolo-pyrano-pyrimidine () cores introduce distinct electronic environments compared to the pyrido[4,3-D]pyrimidine system. For example, the sulfur atom in thieno-pyrimidine may enhance π-stacking interactions, while the pyrano ring in compounds increases rigidity .
- Substituent Effects : The 2-chloro group in the target compound contrasts with methyl () or fluorophenyl () substituents. Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets, whereas fluorine’s smaller size enhances metabolic stability .
- Spectral Signatures : The target compound’s IR spectrum would differ from ’s acetamide derivative due to the absence of amide C=O (1690 cm⁻¹) and presence of ester C=O (~1730 cm⁻¹) .
Biological Activity
Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure, characterized by a chloro-substituted pyridopyrimidine ring and a pentanoate moiety, has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its antiproliferative and antimicrobial properties, as well as its mechanisms of action and therapeutic implications.
- Molecular Formula : C₁₄H₂₀ClN₃O₂
- Molecular Weight : 297.78 g/mol
- CAS Number : 2087477-60-7
Biological Activity Overview
Research indicates that compounds within the pyridopyrimidine class exhibit significant biological activities. This compound has been studied for:
- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular functions.
- Gene Expression Modulation : It may influence gene expression related to cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes key structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(2-chloro-pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Similar pyridopyrimidine core | Lacks pentanoate side chain |
| 7-Methyl-2-chloropyrido[4,3-d]pyrimidine | Methyl substitution on pyridine | Different biological activity profile |
| 6-Amino-7-chloropyrido[4,3-d]pyrimidine | Amino group substitution | Potentially different therapeutic uses |
This comparative analysis highlights the unique aspects of this compound due to its specific chloro substitution and pentanoate structure.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological characterization of similar compounds within the pyridopyrimidine class. For example:
- Antiproliferative Studies : A series of pyridopyrimidine derivatives were evaluated for their ability to inhibit cancer cell proliferation. These studies demonstrated that structural modifications significantly impacted their biological activity.
- Antimicrobial Testing : Various derivatives were tested against common bacterial strains. Results indicated that certain modifications enhanced antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
